molecular formula C7H3BrClF3O2S B1272969 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride CAS No. 54403-98-4

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1272969
CAS No.: 54403-98-4
M. Wt: 323.52 g/mol
InChI Key: WWEGTYZLWBOTQW-UHFFFAOYSA-N
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Description

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3BrClF3O2S. It is a derivative of benzene, featuring a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride plays a significant role in various biochemical reactions. It is commonly used as a reagent in the synthesis of other chemical compounds. This compound interacts with enzymes and proteins through sulfonylation reactions, where the sulfonyl chloride group reacts with nucleophilic amino acid residues such as lysine and serine. These interactions can modify the activity of enzymes and proteins, leading to changes in their biochemical properties .

Cellular Effects

The effects of 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride can change over time. This compound is known to be moisture-sensitive, which can affect its stability and degradation. Over time, the degradation of this compound can lead to changes in its biochemical activity and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular processes and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound exhibits different levels of activity depending on the dosage administered .

Metabolic Pathways

2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. This compound can inhibit or activate specific enzymes, leading to changes in the overall metabolic profile of cells. These interactions can have significant effects on cellular metabolism and biochemical processes .

Transport and Distribution

Within cells and tissues, 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The distribution of this compound can influence its biochemical activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, leading to changes in cellular processes and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-4-(trifluoromethyl)benzene. This process can be achieved using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction is carried out under controlled conditions, often at low temperatures, to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the bromine atom.

    2-Bromo-4-methylbenzenesulfonyl chloride: Similar structure but has a methyl group instead of a trifluoromethyl group.

    2-Bromo-4-chlorobenzenesulfonyl chloride: Similar structure but has a chlorine atom instead of a trifluoromethyl group.

Uniqueness

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and properties. The trifluoromethyl group imparts electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, while the bromine atom can participate in various substitution reactions.

Properties

IUPAC Name

2-bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-5-3-4(7(10,11)12)1-2-6(5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEGTYZLWBOTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381031
Record name 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54403-98-4
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
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